molecular formula C14H16FN3O B2652260 3-(2-Fluorophenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole CAS No. 1479450-99-1

3-(2-Fluorophenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B2652260
CAS No.: 1479450-99-1
M. Wt: 261.3
InChI Key: XZNLLWPHHKIMML-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group and a piperidinylmethyl group attached to the oxadiazole ring

Preparation Methods

The synthesis of 3-(2-Fluorophenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. Common reagents used in this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) as dehydrating agents.

  • Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions. Fluorobenzene derivatives can be reacted with nucleophiles under suitable conditions to form the desired fluorophenyl-substituted intermediates.

  • Attachment of the Piperidinylmethyl Group: : The piperidinylmethyl group can be introduced through reductive amination reactions. Piperidine derivatives can be reacted with aldehydes or ketones in the presence of reducing agents such as sodium cyanoborohydride (NaBH3CN) to form the desired piperidinylmethyl-substituted intermediates.

Chemical Reactions Analysis

3-(2-Fluorophenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions, typically involving the oxidation of the piperidinylmethyl group to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can be performed on the oxadiazole ring or the fluorophenyl group. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to achieve these transformations.

  • Substitution: : The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common nucleophiles include amines, thiols, and alkoxides.

Scientific Research Applications

3-(2-Fluorophenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole has found applications in various fields of scientific research:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

  • Biology: : In biological research, the compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies as a potential therapeutic agent for various diseases, including neurological disorders and cancer.

  • Medicine: : The compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs with improved efficacy and reduced side effects.

  • Industry: : In industrial applications, the compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals. Its unique chemical properties make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of enzymes, receptors, and other proteins involved in various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound may interact with receptors on the surface of cells, leading to changes in cellular signaling pathways and subsequent biological effects.

Comparison with Similar Compounds

3-(2-Fluorophenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

  • 3-(2-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea: : This compound shares the fluorophenyl and piperidinylmethyl groups but differs in the presence of a urea moiety instead of the oxadiazole ring. The urea derivative may exhibit different chemical reactivity and biological activity compared to the oxadiazole compound.

  • 2-(2-Fluorophenyl)-N-(piperidin-3-ylmethyl)acetamide: : This compound contains an acetamide group instead of the oxadiazole ring. The presence of the acetamide group may influence the compound’s chemical properties and its interactions with biological targets.

  • {1-[(2-Fluorophenyl)methyl]piperidin-3-yl}methanamine: : This compound features a methanamine group in place of the oxadiazole ring. The methanamine derivative may have different pharmacological properties and applications compared to the oxadiazole compound.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

3-(2-fluorophenyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O/c15-12-6-2-1-5-11(12)14-17-13(19-18-14)8-10-4-3-7-16-9-10/h1-2,5-6,10,16H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNLLWPHHKIMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=NC(=NO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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